2-Ethyl-4,4,4-trifluorobutanoic acid
Description
Overview of Organofluorine Chemistry in Contemporary Research
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded dramatically over the past few decades. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's steric profile, acidity, basicity, lipophilicity, and metabolic stability. aklectures.com These modifications are highly sought after in the development of new pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. nih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, a testament to the strategic advantage that fluorination provides in modulating biological activity and pharmacokinetic profiles. aklectures.com
Electronic and Steric Influences of the Trifluoromethyl (CF₃) Moiety in Organic Systems
Among the various fluorine-containing substituents, the trifluoromethyl (CF₃) group is one of the most significant. Its influence on a molecule is multifaceted:
Electronic Effects: The CF₃ group is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This effect can significantly increase the acidity of nearby functional groups, such as carboxylic acids, and alter the electron density of aromatic rings to which it is attached. nih.gov
Steric Effects: While electronically potent, the CF₃ group has a moderate steric profile. It is considered to be larger than a methyl group but has been compared in steric size to an ethyl or isopropyl group, depending on the conformational context. This unique combination of electronic demand and manageable size allows it to serve as a bioisostere for other common alkyl groups, enabling the modification of electronic properties without drastic changes in molecular shape. nih.gov
Lipophilicity: The CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, a property that can enhance its ability to cross biological membranes, potentially improving bioavailability and efficacy. nih.gov
Metabolic Stability: The carbon-fluorine bonds in a CF₃ group are exceptionally strong and resistant to metabolic cleavage, making it a valuable tool for protecting a drug candidate from rapid degradation in the body. nih.gov
Contextualizing 2-Ethyl-4,4,4-trifluorobutanoic Acid within Fluorinated Carboxylic Acid Research
Fluorinated carboxylic acids are a vital subclass of organofluorine compounds, often explored as bioisosteres for their non-fluorinated counterparts in drug design. nih.gov The introduction of a trifluoromethyl group to a carboxylic acid scaffold, as seen in this compound, imparts the distinct properties described above. The CF₃ group at the γ-position is expected to increase the acidity of the carboxylic acid proton compared to standard butanoic acid. The combination of the chiral center at the α-position (bearing the ethyl group) and the lipophilic CF₃ group makes this molecule a structurally interesting and potentially valuable building block for creating more complex molecules with tailored properties for biological investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVBGOPXCRMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Properties of 2 Ethyl 4,4,4 Trifluorobutanoic Acid
Synthetic Routes and Methodologies
The proposed two-step synthesis involves:
Alkylation of a β-Keto Ester: The first step is the alkylation of ethyl 4,4,4-trifluoroacetoacetate at the α-carbon. The methylene (B1212753) group situated between the two carbonyl groups is acidic and can be deprotonated by a suitable base (e.g., sodium ethoxide) to form an enolate. This nucleophilic enolate can then react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction to form ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. aklectures.comorgsyn.org
Hydrolysis and Decarboxylation (Ketonic Cleavage): The resulting β-keto ester, ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate, can then be subjected to hydrolysis under acidic or basic conditions. This process cleaves the ester group to form a β-keto acid intermediate. While β-keto acids are often unstable and readily decarboxylate upon heating to yield a ketone, youtube.comlibretexts.org careful control of the hydrolysis conditions can, in principle, lead to the isolation of the carboxylic acid. However, the more common outcome of heating a β-keto ester in aqueous acid or base is the hydrolysis of the ester followed by the loss of CO₂, a process known as ketonic cleavage, which in this case would yield 1,1,1-trifluoropentan-2-one. To obtain the desired carboxylic acid, a different hydrolytic strategy that avoids decarboxylation would be necessary, or an alternative synthetic route would be required.
Physicochemical Properties
Experimental physicochemical data for 2-Ethyl-4,4,4-trifluorobutanoic acid are not available in the public domain. However, properties can be predicted based on its structure and comparison with analogous compounds.
| Property | This compound (Predicted) | 4,4,4-Trifluorobutyric acid (Experimental) | Ethyl 4,4,4-trifluorobutyrate (Experimental) |
|---|---|---|---|
| Molecular Formula | C₆H₉F₃O₂ | C₄H₅F₃O₂ | C₆H₉F₃O₂ |
| Molecular Weight | 186.13 g/mol | 142.08 g/mol | 170.13 g/mol |
| Appearance | Likely a liquid or low-melting solid | Solid | Colorless liquid |
| Boiling Point | Higher than 4,4,4-Trifluorobutyric acid | 166-167 °C | 127 °C |
| Density | > 1.0 g/mL | > 1.0 g/mL | 1.16 g/mL at 25 °C |
| Acidity (pKa) | Expected to be lower (more acidic) than butyric acid (~4.8) | - | Not Applicable |
Data for related compounds sourced from azom.comsigmaaldrich.com.
Spectroscopic Data Analysis (NMR, IR, MS)
While experimental spectra are not published, the expected spectroscopic features for this compound can be reliably predicted.
¹H NMR:
-COOH: A broad singlet, typically downfield (>10 ppm).
-CH(Et)-: A multiplet around 2.5-2.8 ppm, coupled to the adjacent -CH₂- of the ethyl group and the -CH₂- next to the CF₃ group.
-CH₂CF₃: A multiplet (quartet of doublets or more complex) around 2.2-2.6 ppm, coupled to the -CH- and the three fluorine atoms.
-CH₂CH₃: A multiplet (likely a quintet or sextet) around 1.5-1.8 ppm.
-CH₂CH₃: A triplet around 0.9-1.1 ppm.
¹³C NMR:
C=O: A signal in the 175-185 ppm region.
CF₃: A quartet due to C-F coupling, around 125-130 ppm.
CH(Et): A signal around 40-50 ppm.
CH₂CF₃: A quartet due to C-F coupling, around 30-40 ppm.
CH₂CH₃: A signal around 20-30 ppm.
CH₂CH₃: A signal around 10-15 ppm.
¹⁹F NMR:
A single signal, likely a triplet due to coupling with the adjacent -CH₂- protons, is expected. The chemical shift would be in the typical range for an aliphatic CF₃ group, approximately -60 to -70 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy:
A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.
A strong C=O stretch from the carboxylic acid, around 1710 cm⁻¹.
Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS):
The molecular ion peak (M⁺) would be expected at m/z = 186.
Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da), the ethyl group (-C₂H₅, 29 Da), and potentially the trifluoromethyl group (-CF₃, 69 Da).
Chemical Transformations and Reactivity of 2 Ethyl 4,4,4 Trifluorobutanoic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that participates in a wide array of chemical reactions. For 2-Ethyl-4,4,4-trifluorobutanoic acid, these transformations are fundamental to synthesizing a variety of derivatives.
Esterification and Transesterification Reactions
Esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is a classic example of a reversible process where the formation of the ester is driven by the removal of water. For instance, the reaction with ethanol (B145695) yields ethyl 2-ethyl-4,4,4-trifluorobutanoate. The reaction is typically heated to increase the rate of reaction and to facilitate the removal of the water byproduct, thereby shifting the equilibrium towards the product side.
Transesterification, the process of converting one ester to another, is also a relevant transformation for derivatives of this compound. For example, ethyl 2-ethyl-4,4,4-trifluorobutanoate can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This process is particularly useful when the desired alcohol is not compatible with the initial esterification conditions.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| This compound | Ethanol | H₂SO₄ | Ethyl 2-ethyl-4,4,4-trifluorobutanoate | Esterification |
| Ethyl 2-ethyl-4,4,4-trifluorobutanoate | Methanol | Acid or Base | Methyl 2-ethyl-4,4,4-trifluorobutanoate | Transesterification |
Amidation and Peptide Coupling Reactions
The formation of amides from this compound is a crucial reaction for the synthesis of various compounds, including potential biologically active molecules. This can be achieved by reacting the carboxylic acid with a primary or secondary amine. However, the direct reaction is often slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.
Common methods for amidation involve the use of coupling reagents. In peptide synthesis, for instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are employed to facilitate the formation of the amide bond between the carboxylic acid and an amino acid or peptide. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. The process involves the formation of a highly reactive intermediate, which then readily reacts with the amine to form the desired amide.
| Reactant 1 | Reactant 2 | Coupling Reagent | Product |
| This compound | Primary Amine (R-NH₂) | DCC | N-alkyl-2-ethyl-4,4,4-trifluorobutanamide |
| This compound | Amino Acid Ester | BOP | Dipeptide derivative |
Reduction to Alcohols and Derivatization
The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding 2-ethyl-4,4,4-trifluorobutan-1-ol. Strong reducing agents are required for this transformation due to the low reactivity of the carboxyl group towards reduction. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this purpose. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of a lithium aluminum carboxylate salt, which is then further reduced to the primary alcohol. Careful workup with water and/or acid is necessary to neutralize the reaction mixture and isolate the alcohol product.
Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are alternative reagents that can also effectively reduce carboxylic acids to primary alcohols. These reagents are often considered milder and more selective than LiAlH₄.
| Starting Material | Reducing Agent | Solvent | Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 2-Ethyl-4,4,4-trifluorobutan-1-ol |
| This compound | Borane-tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | 2-Ethyl-4,4,4-trifluorobutan-1-ol |
Formation of Acyl Halides and Other Reactive Derivatives
For many synthetic applications, it is advantageous to convert the carboxylic acid into a more reactive derivative, such as an acyl halide. This compound can be converted to its corresponding acyl chloride, 2-ethyl-4,4,4-trifluorobutanoyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The reaction with thionyl chloride produces the acyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture. Similarly, oxalyl chloride converts the carboxylic acid to the acyl chloride, with the byproducts being carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). These acyl halides are highly reactive intermediates that can be readily used in a variety of subsequent reactions, such as the synthesis of esters, amides, and anhydrides, often under milder conditions than those required for the parent carboxylic acid.
| Starting Material | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | 2-Ethyl-4,4,4-trifluorobutanoyl chloride |
| This compound | Oxalyl chloride ((COCl)₂) | 2-Ethyl-4,4,4-trifluorobutanoyl chloride |
Reactivity and Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of this compound due to its strong electron-withdrawing properties.
Inductive and Resonance Effects on Molecular Reactivity
The primary electronic influence of the trifluoromethyl group is its strong inductive effect (-I effect). nih.gov The three highly electronegative fluorine atoms pull electron density away from the rest of the molecule through the sigma bonds. This electron-withdrawing effect is transmitted along the carbon chain, significantly impacting the reactivity of the carboxylic acid functionality.
The inductive effect of the -CF₃ group increases the acidity of the carboxylic acid proton, making this compound a stronger acid than its non-fluorinated counterpart, 2-ethylbutanoic acid. The electron withdrawal stabilizes the resulting carboxylate anion by dispersing the negative charge.
Furthermore, the -CF₃ group enhances the electrophilicity of the carbonyl carbon in the carboxylic acid group. nih.gov By withdrawing electron density, it makes the carbonyl carbon more susceptible to nucleophilic attack. This increased reactivity can facilitate reactions such as esterification and amidation, potentially allowing for milder reaction conditions compared to non-fluorinated analogues.
Participation in Nucleophilic Substitution Reactions (e.g., at C-4)
No studies detailing the participation of this compound in nucleophilic substitution reactions at the C-4 position were identified. The carbon atom bearing the trifluoromethyl group (C-4) is generally unreactive toward direct nucleophilic displacement due to the high strength of the C-F bonds and the poor leaving group ability of the fluoride (B91410) ion. Reactions involving the trifluoromethyl group typically require harsh conditions or specialized reagents not described for this specific compound.
Transformations at the Stereogenic C-2 Position and Ethyl Substituent
α-Functionalization Reactions
Specific research on the α-functionalization of this compound has not been reported. While α-functionalization is a common transformation for carboxylic acids, the specific methodologies and outcomes for this fluorinated substrate, which possesses a tertiary stereocenter at the α-position, are not documented.
Reaction Mechanisms and Kinetics
Detailed mechanistic or kinetic studies for reactions involving this compound are absent from the scientific literature. While kinetic data is available for the reaction of OH radicals with a related compound, Ethyl 4,4,4-trifluorobutyrate, this information is not directly applicable to the specified carboxylic acid. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 4,4,4 Trifluorobutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional NMR experiments are fundamental for the initial structural assessment of 2-Ethyl-4,4,4-trifluorobutanoic acid.
¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the carboxylic acid proton, the methine proton at the chiral center (C2), the two diastereotopic protons of the methylene (B1212753) group in the backbone (C3), and the methylene and methyl protons of the ethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the trifluoromethyl and carboxyl groups causing a downfield shift for nearby protons. Splitting patterns (multiplicities) arise from spin-spin coupling between neighboring non-equivalent protons, providing direct evidence of atomic connectivity.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.org The spectrum of this compound is expected to show six unique signals corresponding to the carbonyl carbon, the chiral methine carbon, the trifluoromethylated carbon, the backbone methylene carbon, and the two carbons of the ethyl group. libretexts.org The chemical shifts are highly characteristic; for instance, carbonyl carbons typically resonate at the low-field end of the spectrum (160-220 ppm). libretexts.org The strong electronegativity of the fluorine atoms significantly influences the chemical shift of the CF₃ carbon and the adjacent C3 carbon.
¹⁹F NMR: As fluorine-19 is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this molecule, the three chemically equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single resonance. The coupling between the fluorine nuclei and the protons on the adjacent C3 carbon (³J-coupling) would result in this signal appearing as a triplet in a proton-coupled ¹⁹F spectrum.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Multiplicities for this compound
| Atom Position | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Predicted ¹³C Shift (ppm) |
| -COOH | ~10-12 | Singlet (broad) | ~175-180 |
| -C H(CH₂CH₃)- | ~2.5-2.8 | Multiplet | ~40-45 |
| -CH₂-CF₃ | ~2.3-2.6 | Multiplet | ~30-35 (q) |
| -C F₃ | --- | --- | ~125-130 (q) |
| -CH₂-CH₃ | ~1.6-1.9 | Multiplet | ~25-30 |
| -CH₂-C H₃ | ~0.9-1.1 | Triplet | ~10-15 |
Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular framework by identifying through-bond and through-space relationships between nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. researchgate.net For this compound, COSY would show cross-peaks connecting the methyl and methylene protons of the ethyl group, the ethyl methylene protons with the C2 methine proton, and the C2 methine proton with the C3 methylene protons. This directly confirms the sequence of these protonated carbons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique is invaluable for definitively assigning each carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton(s) from the ¹H NMR spectrum. columbia.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 0.003 m/z units or 5 parts per million). uci.eduufl.edu This precision allows for the unambiguous determination of a molecule's elemental formula. creative-proteomics.com For this compound (C₆H₉F₃O₂), the calculated monoisotopic mass is 170.05546 Da. An HRMS measurement confirming a mass extremely close to this value would provide strong evidence for the compound's elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. kau.edu.sa This is an effective method for assessing the purity of a sample and confirming the identity of its components. The mass spectrometer fragments the molecules in a reproducible manner, creating a characteristic fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint.
For this compound, common fragmentation pathways for carboxylic acids would be expected. libretexts.org This includes:
Loss of a hydroxyl radical (-OH): Resulting in a fragment ion at [M-17]⁺.
Loss of the carboxyl group (-COOH): Resulting in a fragment ion at [M-45]⁺.
Alpha-cleavage: Cleavage of the bond between C2 and C3.
McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds that may lead to specific fragment ions.
The resulting mass spectrum, with its unique combination of parent ion and fragment ions, can be compared against spectral libraries for identification.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.
The spectrum of this compound would be characterized by several key absorption bands:
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. nih.gov
C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and butanoic acid backbone.
C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. acs.org
C-F Stretches: Multiple strong and intense absorption bands in the region of 1000-1350 cm⁻¹, which are characteristic of the trifluoromethyl group. nih.gov
C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range corresponding to the carbon-oxygen single bond of the carboxylic acid.
Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| -COOH | O-H Stretch | 2500-3300 | Strong, Broad |
| -COOH | C=O Stretch | 1700-1725 | Strong, Sharp |
| -CH₂-, -CH₃ | C-H Stretch | 2850-2960 | Medium |
| -CF₃ | C-F Stretch | 1000-1350 | Strong |
| -COOH | C-O Stretch | 1210-1320 | Medium |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its carboxylic acid structure and the presence of the trifluoromethyl and ethyl groups.
The most prominent feature is the very broad absorption band typically found between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a very strong and sharp band, typically in the region of 1700-1725 cm⁻¹. The presence of the trifluoromethyl (-CF₃) group gives rise to strong absorption bands in the 1100-1300 cm⁻¹ region due to C-F stretching vibrations. Additionally, C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carbonyl | C=O Stretch | 1700 - 1725 | Sharp, Very Strong |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It provides information on molecular vibrations that can be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy can provide further structural confirmation. While O-H stretching is typically weak in Raman spectra, the C=O stretch will still be present. The technique is particularly useful for observing the symmetric vibrations of non-polar bonds, such as the C-C backbone of the ethyl and butyl chains, and the symmetric stretching modes of the -CF₃ group.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl | C=O Stretch | 1640 - 1680 | Medium |
| Alkyl | C-H Bending/Stretching | 1300 - 1500, 2850 - 3000 | Medium-Strong |
| Carbon Backbone | C-C Stretch | 800 - 1200 | Medium |
Chiral Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration
As this compound possesses a chiral center at the second carbon, methods that can distinguish between its enantiomers are essential for determining its absolute configuration and enantiomeric purity.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org VCD provides detailed information about the three-dimensional stereochemical structure of a molecule. rsc.org To determine the absolute configuration (i.e., R or S) of this compound, an experimental VCD spectrum is recorded. This spectrum is then compared to theoretical VCD spectra generated through quantum chemical calculations for one of the known enantiomers (e.g., the R-enantiomer). A direct correlation between the signs and relative intensities of the bands in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the sample. rsc.org
Molecular Rotational Resonance (MRR) Spectroscopy
Molecular Rotational Resonance (MRR) spectroscopy, also known as microwave spectroscopy, is a high-resolution technique that provides an unambiguous determination of a molecule's three-dimensional structure in the gas phase. technologynetworks.com It measures the transitions between quantized rotational energy levels of a molecule. Because the rotational spectrum is exquisitely sensitive to the mass distribution (i.e., the precise 3D geometry) of the molecule, each unique molecular species, including different conformers or isomers, has a distinct and predictable rotational spectrum. technologynetworks.combrightspec.com
MRR is exceptionally powerful for chiral analysis because it can distinguish between different isomers without the need for chromatographic separation or reference standards. technologynetworks.com For this compound, MRR can be used to determine its precise geometric structure, including bond lengths and angles. By analyzing the rotational spectra of chiral complexes or by using advanced techniques, the absolute configuration of the molecule can be determined. ualberta.ca Once a molecule's rotational spectrum is measured, it serves as a permanent and definitive fingerprint. technologynetworks.com
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity, or enantiomeric excess (% ee), of a chiral compound. heraldopenaccess.usphenomenex.com The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture.
In the case of this compound, a solution of the compound is passed through an HPLC column packed with a suitable CSP. The differential diastereomeric interactions between the enantiomers and the chiral phase cause one enantiomer to be retained longer than the other, resulting in their separation. A detector, such as a UV detector, records the two enantiomers as distinct peaks in the resulting chromatogram. The enantiomeric excess is then calculated by comparing the integrated areas of the two peaks. sigmaaldrich.com
Table 3: Illustrative Chiral HPLC Data for Enantiomeric Excess Calculation
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| Enantiomer 1 (e.g., R) | 8.54 | 95000 |
The enantiomeric excess (% ee) is calculated using the formula: % ee = |(Area 1 - Area 2) / (Area 1 + Area 2)| * 100 Using the data from the table: % ee = |(95000 - 5000) / (95000 + 5000)| * 100 = 90%
This result indicates that the sample contains a 90% excess of Enantiomer 1.
Computational and Theoretical Investigations of 2 Ethyl 4,4,4 Trifluorobutanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. However, specific studies applying these methods to 2-Ethyl-4,4,4-trifluorobutanoic acid are not found in the reviewed literature.
Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT analysis of this compound would typically involve optimizing the molecular geometry to find its most stable conformation. This would provide data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine electronic properties such as orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. Despite the utility of this method, no specific DFT studies detailing these properties for this compound have been published.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insight into their conformational flexibility. An MD simulation of this compound would allow for the exploration of its potential energy surface, identifying the various stable and metastable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments, such as in solution. At present, there are no published molecular dynamics simulation studies specifically focused on this compound.
Computational Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, these predictions would include:
NMR Spectroscopy: Calculation of 1H, 13C, and 19F NMR chemical shifts and coupling constants.
IR Spectroscopy: Simulation of the infrared spectrum by calculating vibrational frequencies and intensities.
Mass Spectrometry: Prediction of fragmentation patterns.
While these predictions are theoretically possible and highly valuable for structural elucidation, no dedicated computational studies predicting the spectroscopic parameters of this compound are available in the literature.
Theoretical Studies of Reaction Mechanisms and Transition State Structures
Theoretical studies can elucidate the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. For this compound, such studies could investigate its synthesis, degradation, or participation in various chemical transformations. This would involve mapping reaction pathways and calculating activation energies. Currently, there is a lack of published theoretical research on the reaction mechanisms involving this specific compound.
Analysis of Fluorine Effects on Molecular Interactions and Reactivity
The presence of a trifluoromethyl (-CF3) group significantly influences a molecule's properties, including its acidity, lipophilicity, and metabolic stability. A computational analysis of this compound would provide quantitative insights into these effects. For instance, calculations could determine the pKa of the carboxylic acid, analyze the impact of the -CF3 group on the molecule's dipole moment and intermolecular interactions (such as hydrogen bonding), and explore its influence on the reactivity of adjacent functional groups. Despite the general interest in fluorinated organic compounds, specific computational analyses detailing these fluorine effects for this compound have not been reported.
Bioisosteric Relationships and Molecular Mimicry in Fluorinated Scaffolds
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, primarily due to the unique electronic properties of the fluorine atom and the trifluoromethyl group (-CF3). In the context of this compound, the trifluoromethyl group plays a crucial role in establishing bioisosteric relationships with other chemical moieties, thereby enabling the molecule to mimic the shape and electronic distribution of endogenous or other exogenous compounds.
Bioisosterism refers to the principle by which one atom or group of atoms can be replaced by another with similar physical and chemical properties, leading to a molecule with similar biological activity. The trifluoromethyl group is often considered a bioisostere of a methyl group, an ethyl group, or even a larger alkyl group, despite its larger size. This is due to its similar steric demand to an isopropyl group and its electronic properties that can mimic or alter molecular interactions.
While direct computational studies on this compound are not extensively available in the public domain, the principles of bioisosterism can be understood by drawing parallels with structurally similar molecules, such as the anticonvulsant drug valproic acid (2-propylpentanoic acid) and its fluorinated analogs. nih.govmdpi.com Valproic acid is a branched-chain carboxylic acid, and its biological activity is sensitive to structural modifications. The replacement of a propyl group in valproic acid with a trifluoromethyl-containing moiety, as seen in the conceptual structure of this compound, can significantly impact its physicochemical and pharmacological properties.
The high electronegativity of the fluorine atoms in the trifluoromethyl group creates a strong dipole moment and alters the local electronic environment of the molecule. This can influence the acidity of the carboxylic acid proton and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, which often imparts enhanced metabolic stability to the molecule by blocking sites of oxidative metabolism. nbinno.com
The concept of molecular mimicry is central to the bioisosteric relationship of fluorinated scaffolds. The trifluoromethyl group, with its van der Waals radius being intermediate between a methyl and an isopropyl group, can occupy similar binding pockets in enzymes and receptors. However, its electronic nature is vastly different. This allows medicinal chemists to design molecules that fit into a specific biological niche but exhibit modified binding affinities or functional activities.
For instance, in the case of valproic acid analogs, fluorination has been explored as a strategy to modulate efficacy and reduce toxicity. mdpi.comnih.gov Alpha-fluorination of valproic acid has been shown to impact its metabolic profile. nih.gov These studies underscore the profound influence that fluorine substitution can have on the biological properties of a molecule, a principle that is directly applicable to understanding the potential bioisosteric relationships of this compound.
The following data tables provide a comparative overview of the key physicochemical properties that underpin the bioisosteric relationships of the trifluoromethyl group with common alkyl groups.
| Property | Methyl Group (-CH3) | Ethyl Group (-CH2CH3) | Isopropyl Group (-CH(CH3)2) | Trifluoromethyl Group (-CF3) |
| Van der Waals Radius (Å) | 2.0 | ~2.7 | ~3.1 | ~2.7 |
| Electronegativity (Pauling Scale) | 2.55 (Carbon) | 2.55 (Carbon) | 2.55 (Carbon) | 3.98 (Fluorine) |
| Lipophilicity (Hansch parameter, π) | 0.5 | 1.0 | 1.5 | 0.88 |
| Dipole Moment (Debye) | ~0 | ~0 | ~0 | ~2.5 |
| Feature | Consequence of Trifluoromethyl Substitution |
| Increased Metabolic Stability | The strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism, often leading to a longer biological half-life. |
| Altered Acidity (pKa) | The strong electron-withdrawing nature of the -CF3 group can increase the acidity of nearby protons, such as the carboxylic acid proton in this compound. |
| Modified Binding Interactions | The unique electronic and steric properties of the -CF3 group can lead to altered binding affinities and selectivities for biological targets compared to its non-fluorinated counterparts. |
| Enhanced Lipophilicity | The trifluoromethyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes. nbinno.com |
Applications of 2 Ethyl 4,4,4 Trifluorobutanoic Acid in Advanced Organic Synthesis
Building Block for Complex Fluorinated Organic Molecules
Fluorinated building blocks are essential for synthesizing complex organic molecules with unique properties conferred by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity. academie-sciences.frnbinno.com Compounds like 2-Ethyl-4,4,4-trifluorobutanoic acid serve as valuable synthons because they possess a reactive carboxylic acid handle for further chemical modification and a trifluoromethyl group that is carried through the synthetic route.
The trifluoromethyl (-CF3) group is a key pharmacophore in many pharmaceuticals and agrochemicals. nbinno.com Building blocks containing this moiety are used to create intricate carbon skeletons and introduce fluorine functionality. nbinno.com For instance, related compounds like ethyl 4,4,4-trifluoroacetoacetate are widely used as precursors in multi-step syntheses to produce a diverse array of fluorinated heterocyclic and carbocyclic systems. nbinno.comresearchgate.net The carboxylic acid function of this compound could be readily converted to other functional groups (e.g., esters, amides, alcohols), making it a versatile starting point for a variety of complex targets.
Table 1: Examples of Complex Molecules from Fluorinated Building Blocks
| Building Block | Resulting Complex Molecule Type | Key Transformation |
| Ethyl 4,4,4-trifluoroacetoacetate | Trifluoromethyl-substituted pyrans and piperidines | Cyclocondensation reactions |
| 2-Amino-4,4,4-trifluorobutanoic acid | Fluorinated peptides and peptidomimetics | Solid-phase peptide synthesis |
| Ethyl 4,4,4-trifluorobutyrate | 4,4,4-Trifluorobutanol | Reduction of ester |
Data derived from principles of organic synthesis using analogous compounds. researchgate.netnih.govgoogle.com
Precursor for Chiral Fluorinated Compounds with Defined Stereochemistry
The synthesis of enantiomerically pure fluorinated compounds is a significant challenge in organic chemistry. The presence of the ethyl group at the α-carbon of this compound creates a chiral center, making both its (R) and (S) enantiomers valuable precursors for stereoselective synthesis.
While direct asymmetric synthesis routes starting from this compound are not detailed in available literature, methodologies applied to similar structures are highly relevant. For example, the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid is achieved through the alkylation of a chiral nickel(II) complex of a glycine Schiff base. nih.govresearchgate.net This highlights a common strategy where a chiral auxiliary guides the stereochemical outcome of a reaction. nih.gov Similarly, organocatalytic or transition-metal-catalyzed methods for the asymmetric α-functionalization of carbonyl compounds could be adapted to prepare enantiomerically enriched derivatives of this compound. mdpi.com Such chiral fluorinated molecules are crucial for developing drugs with high specificity and reduced side effects.
Intermediate in the Chemical Synthesis of Fluorine-Containing Analogues for Research
Fluorine-containing analogues of biologically active molecules are vital tools in medicinal chemistry and chemical biology. The strategic replacement of a hydrogen atom or a methyl group with fluorine or a trifluoromethyl group can dramatically alter a molecule's properties. nih.gov The trifluoromethyl group of this compound is often considered a bioisostere of an isopropyl group, as seen in the amino acid leucine. nih.govresearchgate.net
This bioisosteric relationship allows chemists to synthesize fluorinated analogues of natural peptides or drug candidates to probe biological systems or improve pharmacokinetic profiles. nih.gov For example, enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid is in high demand as a substitute for leucine in the design of novel peptides and peptidomimetics. nih.govresearchgate.net As a precursor, this compound could be converted into a variety of intermediates for this purpose, such as the corresponding amino acid or other functionalized derivatives.
Role in the Design and Synthesis of Advanced Functional Organic Materials
The introduction of fluorine into organic materials can lead to enhanced thermal stability, chemical resistance, and unique electronic properties. hokudai.ac.jpman.ac.uk Fluorinated polymers, for instance, are known for their use as non-stick coatings and waterproof materials. man.ac.uk While specific applications of this compound in materials science are not documented, its structure is relevant to the synthesis of fluoropolymer precursors. man.ac.uk
The carboxylic acid group can be used to anchor the molecule to a polymer backbone or to synthesize functional monomers for subsequent polymerization. The trifluoromethyl group imparts hydrophobicity and stability to the resulting material. Research in this area includes the synthesis of fluorine-containing aromatic carboxylic acids for new building blocks and the development of fluorinated ionic liquids for applications in electrochemistry. hokudai.ac.jpman.ac.uk
Table 2: Potential Contributions of Fluorinated Moieties to Functional Materials
| Fluorinated Moiety | Property Conferred | Example Application Area |
| Perfluoroalkyl chains | Hydrophobicity, Oleophobicity | Surface coatings, waterproof textiles |
| Fluorinated aromatic rings | Modified electronic properties, thermal stability | Organic electronics, high-performance polymers |
| Trifluoromethyl groups | Increased lipophilicity, metabolic stability | Liquid crystals, specialty polymers |
This table illustrates general principles in fluorinated materials science. man.ac.uk
Integration into Peptide and Peptidomimetic Scaffolds via Amino Acid Analogues
The incorporation of unnatural amino acids into peptides is a powerful strategy for creating novel therapeutics and biological probes. nih.govrsc.org Fluorinated amino acids are of particular interest as the C-F bond can enhance peptide stability and the ¹⁹F nucleus serves as a sensitive NMR probe. nih.gov
To be integrated into a peptide, this compound would first need to be converted into its corresponding amino acid analogue, (R)- or (S)-2-amino-2-ethyl-4,4,4-trifluorobutanoic acid. This transformation could be achieved through methods such as α-amination of the carboxylic acid. The resulting fluorinated amino acid could then be protected and used in standard solid-phase peptide synthesis (SPPS) protocols. academie-sciences.fr The synthesis and incorporation of structurally related fluorinated amino acids, such as (S)-5,5,5,5',5',5'-hexafluoroleucine, have been successfully demonstrated, showcasing the feasibility of this approach. academie-sciences.fr The inclusion of such analogues can influence the peptide's conformation, stability, and interaction with biological targets. academie-sciences.frnih.gov
Emerging Research Directions and Future Perspectives for 2 Ethyl 4,4,4 Trifluorobutanoic Acid Research
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. For compounds like 2-Ethyl-4,4,4-trifluorobutanoic acid, this translates to developing synthetic routes that are more sustainable and eco-friendly.
Current research in the broader field of fluorinated compounds is exploring biocatalysis as a green alternative to traditional chemical synthesis. nih.govfrontiersin.org Enzymes, for instance, can be employed to carry out specific chemical transformations under mild conditions, reducing the need for harsh reagents and solvents. nih.govfrontiersin.org While no specific biocatalytic route for this compound has been reported, the successful synthesis of other fluorinated organic acids using engineered microorganisms opens up possibilities. nih.govfrontiersin.org Future research could focus on identifying or engineering enzymes capable of stereoselectively introducing the ethyl group at the C2 position of a 4,4,4-trifluorobutanoic acid precursor.
Another promising eco-friendly approach is the use of photoredox catalysis, which utilizes visible light to drive chemical reactions. nih.gov This method often allows for reactions to occur at room temperature and can reduce the reliance on toxic catalysts. nih.gov The application of photoredox catalysis for the decarboxylative trifluoromethylation of aliphatic carboxylic acids has been demonstrated, and similar principles could potentially be adapted for the synthesis of this compound. nih.govnih.gov
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Current Research Status (General) |
|---|---|---|
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govfrontiersin.org | Established for some fluorinated organic acids. nih.govfrontiersin.org |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. nih.gov | Successful for decarboxylative trifluoromethylation. nih.govnih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is crucial for improving the selectivity and efficiency of synthesizing complex molecules like this compound. The presence of a stereocenter at the C2 position makes enantioselective synthesis a key target.
Recent advancements in asymmetric catalysis have led to the development of chiral catalysts that can control the stereochemical outcome of a reaction. nih.govacs.org For instance, novel cinchona alkaloid-derived chiral phase-transfer catalysts have been successfully used for the asymmetric synthesis of trifluoromethylated γ-amino acids. nih.gov Similar catalytic systems could potentially be adapted for the enantioselective ethylation of a 4,4,4-trifluorobutanoic acid derivative.
Furthermore, metal-free catalytic systems are gaining attention due to their lower toxicity and cost. nih.gov For example, the catalytic fluorination of α-branched ketones has been achieved using hypervalent iodine(III) catalysis, demonstrating the potential of such systems in creating fluorinated stereocenters. nih.gov Research into analogous catalytic systems for the alkylation of carboxylic acids could provide efficient routes to enantiomerically pure this compound.
Discovery of Unprecedented Chemical Transformations and Derivatizations
Exploring new chemical reactions and derivatizations of this compound could unlock novel applications. The unique electronic properties conferred by the trifluoromethyl group can influence the reactivity of the entire molecule, potentially leading to unprecedented chemical transformations.
One area of exploration could be the derivatization of the carboxylic acid group. For instance, the synthesis of N-trifluoromethyl amides from carboxylic acids has been reported, opening up a new class of compounds with potential biological activity. nih.gov Applying such derivatization strategies to this compound could yield novel molecules for further investigation.
Additionally, the development of methods for the selective cleavage or transformation of the C-CF3 bond, while challenging, could lead to new synthetic pathways. Recent studies have shown that under certain conditions, trifluoromethyl groups can participate in unexpected reactions, such as defluorinative carbonylation. researchgate.net
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The unique properties of fluorinated compounds make them attractive for applications in materials science. mdpi.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and other properties of materials. mdpi.com While there is no specific research on the use of this compound in materials science, its structure suggests potential applications.
For example, fluorinated carboxylic acids have been investigated as building blocks for the formation of self-assembled monolayers with specific surface properties. The interplay between the hydrophilic carboxylic acid group and the hydrophobic trifluoromethylated alkyl chain could be exploited to create surfaces with tailored wettability.
Furthermore, derivatives of this compound could be incorporated into polymers to modify their properties. The trifluoromethyl group could enhance the polymer's thermal stability and resistance to chemical degradation. Future interdisciplinary research could explore the synthesis of monomers derived from this compound and their subsequent polymerization.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. researchgate.netrjptonline.org These technologies can accelerate the discovery and development of new molecules and synthetic routes by predicting molecular properties, reaction outcomes, and optimal reaction conditions. nih.govcmu.edumit.eduacs.org
For this compound, AI and ML could be employed in several ways. For instance, machine learning models could be trained to predict the biological activity of derivatives of this acid, guiding the design of new drug candidates. These models analyze the relationship between molecular structure and activity, allowing for the in silico screening of large virtual libraries of compounds. nih.gov
Table 2: Potential Applications of AI and Machine Learning in this compound Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Compound Design | Predicting biological activity of derivatives. | Faster identification of potential drug candidates. nih.gov |
| Synthesis Planning | Proposing novel and efficient synthetic routes. | Accelerated development of scalable synthetic methods. nih.gov |
| Reaction Optimization | Predicting reaction yields and selectivity. | Improved efficiency and reduced cost of synthesis. rjptonline.orgmit.edu |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
